molecular formula C19H15Cl2N3O3S B2766920 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 899944-21-9

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2766920
CAS RN: 899944-21-9
M. Wt: 436.31
InChI Key: IDHSYIOICCGRJD-UHFFFAOYSA-N
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Description

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15Cl2N3O3S and its molecular weight is 436.31. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Activity and Environmental Fate

Chloroacetamide derivatives, like those mentioned in the literature, have been extensively studied for their use as herbicides. These compounds, including acetochlor and metolachlor, are utilized in agriculture to control a wide range of annual grasses and broadleaf weeds. The metabolism and environmental fate of such herbicides have been a subject of research to understand their degradation, adsorption, and mobility in the environment, as well as their impact on microbial communities (Coleman et al., 2000)[https://consensus.app/papers/metabolism-chloroacetamide-herbicides-selected-coleman/acf53a5e16e35b9caf0d06a92dabc794/?utm_source=chatgpt].

Antimicrobial Activity

Several acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Compounds with a similar structural framework have shown promising results against pathogenic microorganisms, indicating the potential for developing new antimicrobial agents (Debnath & Ganguly, 2015)[https://consensus.app/papers/synthesis-novel-2oxo3arylimino-indolin1ylnaryl-debnath/b7e579fe7cc7545089e2398ea88c4c5a/?utm_source=chatgpt].

Synthesis and Chemical Reactivity

Research into the synthesis and base-catalyzed transformations of similar compounds has provided insights into the chemical reactivity of these molecules. These studies have implications for the design of novel compounds with potential applications in drug development and other areas of chemical research (Sápi et al., 1997)[https://consensus.app/papers/simple-condensed-part-synthesis-basecatalyzed-ring-sápi/0c9f378d989051d6bb0b83804cb414e6/?utm_source=chatgpt].

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of crystalline acetamide structures have revealed their potential for use in photonic devices. These studies suggest that compounds with similar structural features could serve as good candidates for optical switches, modulators, and other applications in optical and electronic technologies (Castro et al., 2017)[https://consensus.app/papers/investigations-nonlinear-properties-crystalline-castro/e028cd1000115a9eb90d75ad5152a579/?utm_source=chatgpt].

properties

IUPAC Name

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3S/c1-27-16-6-5-14(10-15(16)21)24-8-7-22-18(19(24)26)28-11-17(25)23-13-4-2-3-12(20)9-13/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHSYIOICCGRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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